molecular formula C17H18N2O3 B5502332 METHYL 4-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}BENZOATE

METHYL 4-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}BENZOATE

Cat. No.: B5502332
M. Wt: 298.34 g/mol
InChI Key: KZZVGTFNIUAIEA-SDNWHVSQSA-N
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Description

METHYL 4-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}BENZOATE is a complex organic compound with a unique structure that includes an imidazo[1,2-a]azepine ring system

Scientific Research Applications

METHYL 4-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases that involve the imidazo[1,2-a]azepine scaffold.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}BENZOATE involves several steps. One common method includes the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of piperidine as a catalyst. The reaction is carried out in toluene at 418.15 K for 14 hours. After the reaction, the mixture is treated with acid anhydride and stirred for an additional 15-30 minutes. The product is then extracted with ethyl acetate and purified by column chromatography to obtain a colorless solid with a yield of 86.5% .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would also be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of METHYL 4-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}BENZOATE involves its interaction with molecular targets and pathways within biological systems. The imidazo[1,2-a]azepine ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}BENZOATE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the imidazo[1,2-a]azepine ring system and the benzoate ester group. These features confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-17(21)13-8-6-12(7-9-13)11-14-16(20)19-10-4-2-3-5-15(19)18-14/h6-9,11H,2-5,10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZVGTFNIUAIEA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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